Cas no 1094512-01-2 ([2-(4-Bromophenyl)ethyl](propan-2-yl)amine)

2-(4-Bromophenyl)ethyl](propan-2-yl)amine is a brominated phenethylamine derivative featuring an isopropylamine substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility as a building block for pharmaceuticals and bioactive molecules. The presence of the 4-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitating further functionalization. The secondary amine moiety allows for derivatization, making it valuable in the development of ligands or intermediates for drug discovery. Its well-defined structure and reactivity profile make it suitable for research applications requiring precise molecular modifications. Proper handling and storage under inert conditions are recommended to maintain stability.
[2-(4-Bromophenyl)ethyl](propan-2-yl)amine structure
1094512-01-2 structure
Product Name:[2-(4-Bromophenyl)ethyl](propan-2-yl)amine
CAS No:1094512-01-2
MF:C11H16BrN
MW:242.155442237854
CID:5057457
Update Time:2025-08-04

[2-(4-Bromophenyl)ethyl](propan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • [2-(4-bromophenyl)ethyl](propan-2-yl)amine
    • N-[2-(4-bromophenyl)ethyl]propan-2-amine
    • [2-(4-Bromophenyl)ethyl](propan-2-yl)amine
    • Inchi: 1S/C11H16BrN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
    • InChI Key: UHSIGLCHMLGYKE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCNC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 128
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12

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[2-(4-Bromophenyl)ethyl](propan-2-yl)amine Related Literature

Additional information on [2-(4-Bromophenyl)ethyl](propan-2-yl)amine

[2-(4-Bromophenyl)ethyl](propan-2-yl)amine: A Comprehensive Overview

[2-(4-Bromophenyl)ethyl](propan-2-yl)amine, also known by its CAS number 1094512-01-2, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of aniline, featuring a bromophenyl group and an isopropylamine moiety. Its structure, which includes a benzene ring substituted with a bromine atom and an ethyl group attached to an amine, makes it a versatile building block for various chemical reactions. Recent studies have highlighted its potential in the development of advanced materials and pharmaceutical agents.

The synthesis of [2-(4-Bromophenyl)ethyl](propan-2-yl)amine involves a series of well-established organic reactions, including nucleophilic substitution and Friedel-Crafts alkylation. Researchers have optimized these methods to achieve high yields and purity levels, making it accessible for large-scale production. The compound's stability under various reaction conditions has further enhanced its utility in both academic and industrial settings.

One of the most promising applications of [2-(4-Bromophenyl)ethyl](propan-2-yl)amine lies in its role as a precursor for more complex molecules. For instance, recent studies have demonstrated its use in the synthesis of biologically active compounds, such as kinase inhibitors and GPCR modulators. These findings underscore its potential in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, [2-(4-Bromophenyl)ethyl](propan-2-yl)amine has shown promise in materials science. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for the development of advanced polymers and nanomaterials. For example, researchers have explored its use in creating stimuli-responsive materials that can change their properties in response to external stimuli such as temperature or pH.

The unique electronic properties of [2-(4-Bromophenyl)ethyl](propan-2-yl)amine also make it a valuable tool in electrochemistry. Recent studies have investigated its application as an electrode material in organic solar cells and batteries. Its ability to facilitate electron transfer processes has been attributed to the conjugation between the aromatic ring and the amine group, which enhances its redox activity.

From a sustainability perspective, the synthesis and application of [2-(4-Bromophenyl)ethyl](propan-2-yl)amine align with green chemistry principles. Researchers have developed catalytic methods that minimize waste generation and reduce energy consumption during production. These advancements not only improve the environmental footprint of the compound but also make it more viable for eco-friendly industrial processes.

In conclusion, [2-(4-Bromophenyl)ethyl](propan-2-yl)amine is a multifaceted compound with applications spanning organic synthesis, pharmaceuticals, materials science, and electrochemistry. Its structural versatility and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new uses for this compound, its significance in both academic research and industrial applications is expected to grow further.

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